molecular formula C14H11NO3 B1489746 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-25-6

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

Cat. No. B1489746
CAS RN: 885273-25-6
M. Wt: 241.24 g/mol
InChI Key: YQNUGYGHEHFFLI-UHFFFAOYSA-N
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Description

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, also known as MNI-137, is a synthetic compound that belongs to the family of isoxazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MNI-137 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer’s Disease

Isoxazole derivatives, including compounds similar to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, have been studied for their potential as acetylcholinesterase inhibitors . This is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where inhibiting the enzyme acetylcholinesterase can help increase levels of acetylcholine in the brain, potentially improving cognitive function.

Drug Discovery and Development

The isoxazole ring is a common feature in many commercially available drugs, making derivatives like 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL valuable in drug discovery . Their diverse biological activities allow for the expansion of drug-like chemical space and the development of new therapeutic agents.

Liquid Crystal Research

Isoxazole derivatives have been utilized as molecular building blocks for creating side-chain liquid crystal oligomers and polymers . These materials have applications in advanced display technologies and optical communication systems.

Metal-Free Synthetic Routes

In the synthesis of isoxazole compounds, metal-free routes are being explored to overcome the disadvantages of metal-catalyzed reactions, such as toxicity and environmental impact . This has significant implications for green chemistry and sustainable manufacturing practices.

Bioinformatic Design

Isoxazole compounds are being designed using bioinformatic tools to predict their interaction with biological targets . This approach can significantly reduce drug development time by identifying promising candidates early in the design process.

Biomarker Identification

Research has identified isoxazole derivatives as potential biomarkers for certain medical conditions . For example, they may serve as prognostic markers in diseases like bisphosphonate-related osteonecrosis of the jaw, aiding in early diagnosis and treatment.

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUGYGHEHFFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722942
Record name 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

CAS RN

885273-25-6
Record name 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
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3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
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3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
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3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
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Reactant of Route 6
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

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